4-(dimethylsulfamoyl)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide
Description
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Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-22(2)30(28,29)16-8-6-14(7-9-16)18(25)21-17-12-15(13-23(3)20(17)27)19(26)24-10-4-5-11-24/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOONUVBBXZRMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dimethylsulfamoyl)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide, with the molecular formula and a molecular weight of 432.5 g/mol, is a compound of interest due to its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Research indicates that this compound acts primarily as an inhibitor of the Murine Double Minute 2 (MDM2) protein. MDM2 is known for its role in regulating the p53 tumor suppressor pathway, making it a target for cancer therapy. The inhibition of MDM2 leads to the stabilization and activation of p53, which can induce apoptosis in cancer cells.
Key Findings:
- MDM2 Inhibition : The compound has shown potent inhibitory effects on MDM2 with nanomolar IC50 values, suggesting strong binding affinity and potential for therapeutic application in oncology .
- Antiproliferative Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies .
Biological Activity Data
The following table summarizes the biological activity data related to this compound:
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |
| Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |
Case Study 1: Cancer Therapeutics
A study investigated the efficacy of this compound in vivo using murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
Case Study 2: Antiparasitic Activity
In another study focusing on antimalarial properties, the compound demonstrated moderate effectiveness against Plasmodium falciparum, with further investigations suggesting potential modifications to enhance its efficacy against resistant strains.
Q & A
Q. How can reaction yields be improved during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
